molecular formula C6H12O2S B1329596 (Butylthio)acetic acid CAS No. 20600-61-7

(Butylthio)acetic acid

Cat. No.: B1329596
CAS No.: 20600-61-7
M. Wt: 148.23 g/mol
InChI Key: ILLCGAJCYFLVSV-UHFFFAOYSA-N
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Description

(Butylthio)acetic acid is a sulfur-containing organic compound with the molecular formula C₆H₁₂O₂S. Structurally, it consists of a butylthio group (-SC₄H₉) attached to the α-carbon of acetic acid (CH₂(COOH)-SC₄H₉). This compound belongs to the class of thioether carboxylic acids, where sulfur replaces oxygen in the ether linkage. Its synthesis typically involves the reaction of butyl mercaptan with bromoacetic acid or similar alkylation methods .

Key properties include:

  • Molecular weight: 148.22 g/mol
  • Solubility: Likely polar organic solvents (e.g., ethanol, DMSO) due to the carboxylic acid group.
  • Reactivity: The thioether linkage confers stability against hydrolysis compared to oxygen ethers, while the carboxylic acid group enables typical acid-base reactions .

Applications span controlled radical polymerization (as a RAFT reagent) and metabolic studies, as seen in its structural analogs .

Properties

IUPAC Name

2-butylsulfanylacetic acid
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InChI

InChI=1S/C6H12O2S/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ILLCGAJCYFLVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
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DSSTOX Substance ID

DTXSID00174614
Record name (Butylthio)acetic acid
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Molecular Weight

148.23 g/mol
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CAS No.

20600-61-7
Record name 2-(Butylthio)acetic acid
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Record name (Butylthio)acetic acid
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Record name (Butylthio)acetic acid
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Record name (Butylthio)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

(Butylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of butylthiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetic acid, forming this compound.

Industrial Production Methods

In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of continuous reactors and efficient separation techniques to isolate the desired compound.

Chemical Reactions Analysis

Oxidation Reactions

The tert-butylthio group undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions:

Oxidizing Agent Product Conditions Yield
Hydrogen peroxideSulfoxideRT, 6–12 hrs65–78%
m-CPBASulfone0–5°C, 2 hrs82–90%
  • Mechanism : The sulfur atom is oxidized via electrophilic attack, forming a sulfonium intermediate that stabilizes through resonance .

  • Kinetics : Oxidation rates correlate with the electron-withdrawing effect of the acetic acid group, which polarizes the sulfur atom .

Esterification

(tert-Butylthio)acetic acid participates in acid-catalyzed esterification, though steric hindrance from the tert-butyl group slows reaction kinetics:

Comparative Reaction Rates

Alcohol Catalyst Temperature Rate Constant (k, L/mol·min)
n-ButanolH₂SO₄343 K0.019
n-ButanolAlumina-TPA*343 K0.042
MethanolLipase (R. oryzae)310 K0.012

*TPA = Tungstophosphoric acid

  • Mechanism : Follows the Eley-Rideal model, where adsorbed alcohol reacts with bulk acid .

  • Equilibrium : Conversion yields reach 60–80% in solvent-free systems .

Nucleophilic Substitution

The tert-butylthio group acts as a leaving group in substitution reactions under basic conditions:

Nucleophile Product Conditions Yield
Hydroxide ion2-Hydroxyacetic acidNaOH, H₂O, reflux70%
Amines2-Aminoacetic acid derivativesDMF, 80°C, 4 hrs55–65%
  • Steric Effects : Bulky tert-butyl groups reduce substitution rates by 50x compared to methyl analogs .

Decarboxylation

Thermal decomposition occurs above 440°C, yielding ketene and tert-butylthiol:
 tert Butylthio acetic acidCH2=C=O+ tert Butyl SH\text{ tert Butylthio acetic acid}\rightarrow \text{CH}_2=\text{C}=\text{O}+\text{ tert Butyl SH}

Interaction with Metals

Reacts with magnesium or zinc to form acetates:
Mg+2 tert Butylthio acetic acidMg O2CCH2S tert Bu 2+H2\text{Mg}+2\text{ tert Butylthio acetic acid}\rightarrow \text{Mg O}_2\text{CCH}_2\text{S tert Bu }_2+\text{H}_2

Biological Interactions

While excluded sources (BenchChem/Smolecule) suggested enzyme inhibition, peer-reviewed studies confirm:

  • Lipase Activity : Immobilized lipases catalyze esterification with 80% efficiency in heptane .

  • Antimicrobial Action : Derivatives inhibit bacterial growth via thiol group interactions .

Activation Parameters

Reaction Type Eₐ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
Esterification (H₂SO₄)58.0 54.2-120
Esterification (TPA)37.3 35.1-95

Solvent Effects

  • Polar Solvents : Increase oxidation rates by stabilizing charged intermediates (e.g., sulfoxides) .

  • Nonpolar Media : Enhance esterification yields (80% in heptane vs. 25% in water) .

Scientific Research Applications

(Butylthio)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (butylthio)acetic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares (Butylthio)acetic acid with structurally related thioether carboxylic acids:

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Safety Profile (GHS)
This compound C₆H₁₂O₂S 148.22 RAFT polymerization Not fully reported; likely skin/eye irritant (inferred from analogs)
(Methylthio)acetic acid C₃H₆O₂S 106.14 Metabolite in mammalian systems Skin irritation (Category 2)
(Phenylthio)acetic acid C₈H₈O₂S 168.21 Organic synthesis intermediate Limited data; handle as corrosive
2-(Tetradecylthio)acetic acid C₁₆H₃₂O₂S 288.49 Laboratory chemical manufacturing H315 (skin irritation), H319 (eye irritation)

Physicochemical Properties

  • Chain Length Effects : Increasing alkyl chain length (e.g., methyl to tetradecyl) correlates with reduced water solubility and higher lipophilicity. For example, 2-(Tetradecylthio)acetic acid is used in lipid-mimetic studies due to its long hydrophobic tail .
  • Acidity : The pKa of this compound is expected to be slightly lower than acetic acid (pKa ~2.5) due to the electron-donating thioether group, which stabilizes the conjugate base.

Biological Activity

(Butylthio)acetic acid, also known as tert-butylthioacetic acid, is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. Its unique structure enhances its lipophilicity, facilitating better membrane penetration and interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins. The tert-butyl group in this compound can influence biochemical pathways through several mechanisms:

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, particularly affecting enzymes involved in metabolic pathways such as β-oxidation. It has been shown to interact with thiolase and enoyl-CoA hydratase, key enzymes in lipid metabolism.
  • Cellular Effects : This compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect electronic communication between redox units in cellular systems.
  • Molecular Interactions : The ability of this compound to form hydrogen bonds and engage in π-π interactions enhances its binding affinity with various biological receptors, making it a promising candidate for drug design.

Pharmacological Effects

The pharmacological effects of this compound have been investigated across several studies, revealing its potential in various therapeutic areas:

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

  • Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibited key metabolic enzymes at varying concentrations, showcasing dose-dependent effects on cellular metabolism and function.
  • Cytotoxicity Assessments : Research involving structural analogs has shown that certain modifications can lead to decreased cytotoxicity while maintaining biological activity. This finding is crucial for developing safer therapeutic agents .
  • Toxicological Profiles : Animal model studies indicate that while low doses of this compound may enhance cellular function, higher doses could lead to toxic effects. This underscores the importance of dosage in therapeutic applications.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityEC50 ValuesNotes
This compoundEnzyme inhibitorVaries by enzymeAffects β-oxidation pathways
Acetic AcidAntibacterial against planktonic growth0.16–0.31%Effective against biofilm-forming bacteria
Derivatives of ButylthioAntileishmanial< 40 µMStructure modifications affect activity

Q & A

Q. What are the recommended methods for synthesizing (Butylthio)acetic acid in a laboratory setting?

this compound can be synthesized via nucleophilic substitution between butylthiol and chloroacetic acid under alkaline conditions. A typical protocol involves:

  • Dissolving sodium hydroxide in ethanol to generate the thiolate ion from butylthiol.
  • Adding chloroacetic acid dropwise at 0–5°C to minimize side reactions.
  • Purifying the product via liquid-liquid extraction (e.g., dichloromethane/water) and recrystallization. Yield optimization requires precise stoichiometric control (1:1 molar ratio of thiol to chloroacetic acid) and inert atmospheres to prevent oxidation of the thiol group .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • UV-Vis Spectroscopy : Quantify the compound using the extinction coefficient (ε) of the thioether chromophore. For example, ε ≈ 15,800 L·mol⁻¹·cm⁻¹ at 309 nm in methanol, similar to structurally related trithiocarbonates .
  • NMR Spectroscopy : Confirm the presence of the butylthio group (δ 0.8–1.5 ppm for CH₃ and CH₂ protons) and the acetic acid moiety (δ 2.5–3.5 ppm for CH₂-S and δ 12–13 ppm for COOH).
  • Titration : Use NaOH titration with phenolphthalein to determine carboxylic acid content, though errors (e.g., ~13.6% in acetic acid studies) necessitate replicates and calibrated equipment .

Advanced Research Questions

Q. How does the thioether group in this compound alter its chemical reactivity compared to acetic acid?

The thioether group introduces sulfur’s polarizability, enhancing nucleophilicity and altering acid-base behavior. Key differences include:

  • Acidity : The electron-donating butylthio group increases the pKa of the carboxylic acid (e.g., pKa ~3.5–4.0 vs. 2.5 for acetic acid), requiring pH-adjusted experimental conditions for reactions .
  • Oxidative Stability : The sulfur atom is prone to oxidation, forming sulfoxides or sulfones. Stability studies under varying O₂ levels and light exposure are critical for reaction design .

Q. What strategies mitigate degradation of this compound during long-term storage?

Degradation is minimized by:

  • Storage Conditions : Use amber vials at –20°C under nitrogen to prevent photolysis and oxidation.
  • pH Control : Buffered solutions (pH 4–6) reduce hydrolysis. Kinetic studies show hydrolysis rates increase exponentially above pH 7, generating butylthiol and glycolic acid as byproducts .
  • Additives : Antioxidants like BHT (0.1% w/v) can extend shelf life by scavenging radicals .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., pKa, solubility) for this compound?

Discrepancies often arise from solvent polarity, temperature, or measurement techniques. To address this:

  • Standardize Methods : Use potentiometric titration in controlled ionic strength buffers (e.g., 0.1 M KCl) for pKa determination .
  • Cross-Validate : Compare UV-Vis, NMR, and HPLC data to confirm solubility and purity .
  • Report Experimental Details : Document solvent, temperature, and instrument calibration to enable reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Butylthio)acetic acid
Reactant of Route 2
Reactant of Route 2
(Butylthio)acetic acid

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